Lipophilicity Differential: 2-Ethoxy vs. 2-Methoxy Substitution in N-Ethylbenzamide
Lipophilicity, a critical determinant of membrane permeability and metabolic stability, is significantly higher for the 2-ethoxy derivative compared to its 2-methoxy analog. While a direct experimental LogP for the target compound is reported as 2.40 , its 2-methoxy counterpart, 2-methoxy-N-ethylbenzamide, has a calculated LogP of 1.73 . This difference is a direct consequence of the ethoxy group's increased hydrocarbon chain length, which enhances lipophilicity and alters the compound's predicted in vivo behavior .
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.40 (Experimental) |
| Comparator Or Baseline | 2-Methoxy-N-ethylbenzamide: LogP = 1.73 (Calculated) |
| Quantified Difference | ΔLogP = +0.67 |
| Conditions | Experimental (SRC database) vs. Calculated (ACD/Labs) |
Why This Matters
A higher LogP of 0.67 units translates to a predicted ~4.7-fold increase in partition coefficient, which can drastically alter compound distribution, clearance, and overall pharmacokinetic profile in biological assays, making 2-ethoxy-N-ethylbenzamide a distinct research tool.
